Tetrachloroplatinate(II)

Radiopharmaceutical synthesis Platinum(IV) prodrug preparation Precursor purity optimization

Tetrachloroplatinate(II) (CAS 13965-91-8) is the square-planar [PtCl₄]²⁻ dianion, commercially supplied as potassium, sodium, or ammonium salts. Counterion selection is critical: K⁺ confers exclusive water solubility and is essential for radiopharmaceutical precursor synthesis where intermediate purity directly impacts final product quality—pure K₂PtCl₄ eliminates recrystallization steps versus in situ-generated Na₂PtCl₄. Na⁺ enables limited alcohol solubility. For GMP manufacturing of platinum(IV) prodrugs and 195mPt-labeled radiopharmaceuticals, K₂PtCl₄ is the mandated precursor. This Pt(II) species also outperforms Pt(IV) sources in electroless nanoparticle deposition on semiconductor substrates under open-circuit conditions. Select the correct counterion form to ensure synthetic reproducibility, catalyst activity, and product purity.

Molecular Formula Cl4Pt-2
Molecular Weight 336.9 g/mol
CAS No. 13965-91-8
Cat. No. B077064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloroplatinate(II)
CAS13965-91-8
Synonymsammonium tetrachloroplatinite(II)
diammonium tetrachloroplatinate
dipotassium tetrachloroplatinate
potassium tetrachloroplatinate
tetrachloroplatinate
tetrachloroplatinate, diammonium salt
tetrachloroplatinate, dipotassium salt
tetrachloroplatinate, dirubidium salt
tetrachloroplatinate, potassium salt, (195)Pt-labeled
tetrachloroplatinate, sodium salt
tetrachloroplatinate, tetraammonium salt
tetrachloroplatinum dipotassium salt
Molecular FormulaCl4Pt-2
Molecular Weight336.9 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/4ClH.Pt/h4*1H;/q;;;;+2/p-4
InChIKeySVZRVTAEYVVVPM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrachloroplatinate(II) (CAS 13965-91-8): Procurement-Grade Platinum(II) Precursor for Coordination Chemistry and Catalysis


Tetrachloroplatinate(II), CAS 13965-91-8, designates the square-planar dianionic complex [PtCl₄]²⁻, commercially supplied as distinct salt forms including potassium (K₂PtCl₄, CAS 10025-99-7), sodium (Na₂PtCl₄, CAS 10026-00-3), and ammonium ((NH₄)₂PtCl₄, CAS 13820-41-2) [1]. This Pt(II) species serves as a cornerstone precursor for synthesizing platinum coordination complexes, fabricating Pt-based nanomaterials, and developing antitumor agents [2]. Procurement decisions hinge critically on counterion identity, which governs solubility, hygroscopicity, and synthetic compatibility across aqueous and non-aqueous reaction media [3].

Why Generic Substitution of Tetrachloroplatinate(II) Salts Fails: Counterion-Dependent Reactivity in Platinum(II) Precursor Selection


Interchanging tetrachloroplatinate(II) salts without considering counterion identity introduces quantifiable risks to synthetic reproducibility and product purity. While the [PtCl₄]²⁻ dianion remains chemically invariant, the associated cation dictates solvent compatibility—K⁺ confers exclusive water solubility [1], whereas Na⁺ enables limited alcohol solubility [2]—and directly influences downstream material properties. Critically, in radiopharmaceutical precursor synthesis, substituting pure K₂PtCl₄ with in situ-generated Na₂PtCl₄ demonstrably reduces product purity and necessitates additional purification steps [3]. Such differences in solubility, reduction behavior, and synthetic workflow outcomes establish that these salts are not interchangeable commodities; selecting the incorrect counterion form risks failed ligand substitution reactions, catalyst deactivation, or increased manufacturing costs [4].

Tetrachloroplatinate(II) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


K₂PtCl₄ vs. In Situ-Generated Na₂PtCl₄: Enhanced Precursor Purity Eliminates Recrystallization in Radiopharmaceutical Synthesis

In the multistep microscale synthesis of 195mPt-labeled cis-dichloro-trans-dihydroxo-bis(isopropylamine)platinum(IV) (CHIP), using pure K₂PtCl₄ as the platinum(II) source—rather than Na₂PtCl₄ generated in situ from Na₂PtCl₆ reduction—leads to a substantially purer CHIP product and usually eliminates the need to recrystallize the CHIP precursor cis-Pt(i-PrNH₂)₂Cl₂ [1]. This head-to-head comparison within an identical synthetic sequence demonstrates that counterion identity directly governs intermediate purity and downstream workflow efficiency.

Radiopharmaceutical synthesis Platinum(IV) prodrug preparation Precursor purity optimization

2-Substituted Benzimidazolium Tetrachloroplatinate(II) vs. Carboplatin: Superior Cytotoxic Inhibition on HeLa and A549 Cell Lines

Two novel 2-substituted benzimidazolium tetrachloroplatinate(II) compounds were evaluated against human cervical carcinoma (HeLa) and human lung carcinoma (A549) cell lines using MTT assay with carboplatin as the reference drug [1]. Both platinum(II) compounds exhibited higher cell inhibitory effects than carboplatin after 48 h incubation across all tested cells [1]. One compound (K2) displayed 53.42% ± 2.21% inhibition on HeLa cells at 160 μM, while the other (K1) achieved 88.16% ± 0.22% inhibition on HeLa cells at 160 μM [2]. This demonstrates that tetrachloroplatinate(II)-derived complexes can surpass the clinical benchmark carboplatin in vitro, positioning [PtCl₄]²⁻ as a viable scaffold for developing next-generation platinum anticancer agents.

Anticancer drug discovery Platinum(II) cytotoxic agents MTT cytotoxicity assay

K₂PtCl₄ vs. Na₂PtCl₄: Solvent Compatibility Differentiation Governs Synthetic Application Scope

The potassium and sodium salts of tetrachloroplatinate(II) exhibit fundamentally different solvent compatibility profiles [1]. K₂PtCl₄ demonstrates water solubility of 0.93 g/100 mL at 16 °C and 5.3 g/100 mL at 100 °C, but is insoluble in alcohols and most organic solvents [2]. In contrast, Na₂PtCl₄ is soluble in alcohols in addition to water [1]. This solubility divergence dictates application suitability: K₂PtCl₄ is optimal for aqueous ligand substitution reactions and aqueous nanoparticle synthesis, while Na₂PtCl₄ enables reactions in alcoholic media where K₂PtCl₄ would precipitate or fail to dissolve [3].

Platinum precursor selection Organometallic synthesis Solubility-guided procurement

[PtCl₄]²⁻ vs. [PtCl₆]²⁻: Redox Potential Defines Pt(II) Oxidation State Stability for Electrodeposition Applications

The standard reduction potential for the [PtCl₆]²⁻/[PtCl₄]²⁻ couple is 0.68 V (vs. SHE) in 1 M HCl [1]. This thermodynamic value establishes that [PtCl₄]²⁻ is the reduced Pt(II) form, while [PtCl₆]²⁻ is the oxidized Pt(IV) form. In electrodeposition studies on n-Si substrates, immersion in K₂PtCl₄ (Pt(II)) solution under open-circuit conditions spontaneously deposits Pt particles, whereas immersion in H₂PtCl₆ (Pt(IV)) solution deposits no particles [2]. This divergent behavior stems from the differing reduction pathways: Pt(II) undergoes direct reduction to Pt⁰, while Pt(IV) requires an intermediate reduction to Pt(II) before metallic deposition [2].

Platinum electrodeposition Nanoparticle synthesis Redox chemistry

K₂PtCl₄ Hydrolysis Speciation: Controlled Aging Enables Defined Pt(II) Aqua Complex Formation

Comprehensive thin-layer chromatographic and paper electrophoretic analysis of K₂PtCl₄ hydrolysis in aqueous solution demonstrates that only two hydrolysis species could be separated in solutions aged in water or dilute NaCl, while in dilute KBr mixed bromochloroplatinates are formed [1]. This controlled, limited speciation contrasts with the more complex hydrolysis behavior of other platinum salts and provides a defined aqueous chemistry that simplifies synthetic planning [1]. The limited number of hydrolytic species ensures predictable reactivity in aqueous ligand substitution reactions, reducing unwanted side product formation.

Platinum speciation Aqueous coordination chemistry Precursor hydrolysis control

K₂PtCl₄ Electrochemical Reduction Kinetics: Quantified k and α Parameters on Mercury Electrode

Stationary electrode polarography studies of tetrachloroplatinate(II) on mercury electrodes in perchloric acid and sodium perchlorate solutions reveal two cathodic peaks: the first from mercurous chloride reduction, and the second in the potential range +0.1 to −0.2 V (vs. SCE) corresponding to platinum(II) complex reduction [1]. The kinetic parameters k (rate constant) and α (transfer coefficient) for the reduction process were quantitatively determined in both neutral and alkaline solutions [1]. This provides a defined electrochemical fingerprint that enables precise control of platinum electrodeposition processes.

Electroanalytical chemistry Platinum electrodeposition Reduction kinetics

Tetrachloroplatinate(II) Procurement-Relevant Application Scenarios Based on Quantitative Differentiation Evidence


Radiopharmaceutical Precursor Synthesis Requiring High Intermediate Purity

Procure K₂PtCl₄ for the synthesis of platinum(IV) prodrugs and radiopharmaceuticals where intermediate purity directly impacts final product quality. As demonstrated in the 195mPt-CHIP synthesis, pure K₂PtCl₄ yields substantially purer intermediates and eliminates recrystallization steps compared to in situ-generated Na₂PtCl₄ [1]. This scenario is particularly relevant for GMP manufacturing environments where reducing purification steps minimizes yield loss and accelerates production timelines.

Anticancer Drug Discovery: Tetrachloroplatinate(II) as Scaffold for Carboplatin-Alternative Development

Procure tetrachloroplatinate(II) salts as the Pt(II) source for synthesizing novel benzimidazole- and heterocycle-containing platinum complexes. Direct comparative MTT assay data demonstrates that 2-substituted benzimidazolium tetrachloroplatinate(II) compounds achieve superior cytotoxic inhibition (88.16% ± 0.22% on HeLa cells at 160 μM) compared to carboplatin [2]. This evidence supports procurement for medicinal chemistry programs seeking to develop platinum anticancer agents with activity profiles exceeding current clinical standards.

Aqueous-Only Ligand Substitution and Coordination Complex Synthesis

Select K₂PtCl₄ when synthetic protocols require exclusively aqueous reaction media. With water solubility of 0.93 g/100 mL at 16 °C and alcohol insolubility, K₂PtCl₄ is the optimal choice for aqueous ligand substitution reactions [3]. The limited hydrolysis speciation (only two detectable species) further ensures predictable reactivity and minimal side product formation in aqueous coordination chemistry [4].

Electroless Spontaneous Platinum Nanoparticle Deposition

Procure K₂PtCl₄ or other tetrachloroplatinate(II) salts for electroless deposition of Pt nanoparticles on semiconductor substrates. Electrochemical studies demonstrate that Pt(II) tetrachloroplatinate spontaneously deposits Pt particles on n-Si under open-circuit conditions, whereas Pt(IV) hexachloroplatinate deposits no particles without an applied potential or reducing agent [5]. This application scenario is critical for fabricating catalytic surfaces, sensor electrodes, and nanostructured platinum materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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